molecular formula C29H32N2O B4967562 {4-[(4-benzylpiperidin-1-yl)methyl]phenyl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone

{4-[(4-benzylpiperidin-1-yl)methyl]phenyl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B4967562
M. Wt: 424.6 g/mol
InChI Key: FVDPSMRUGBYGRY-UHFFFAOYSA-N
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Description

{4-[(4-benzylpiperidin-1-yl)methyl]phenyl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a benzylpiperidine moiety with a dihydroisoquinoline core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-benzylpiperidin-1-yl)methyl]phenyl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves multiple steps, starting with the preparation of the benzylpiperidine and dihydroisoquinoline intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to achieve large-scale production while maintaining high standards of quality and safety.

Chemical Reactions Analysis

Types of Reactions

{4-[(4-benzylpiperidin-1-yl)methyl]phenyl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

{4-[(4-benzylpiperidin-1-yl)methyl]phenyl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate biological pathways involved in disease.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of {4-[(4-benzylpiperidin-1-yl)methyl]phenyl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function and activity. The exact pathways and targets involved depend on the specific context in which the compound is used.

Properties

IUPAC Name

[4-[(4-benzylpiperidin-1-yl)methyl]phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O/c32-29(31-19-16-26-8-4-5-9-28(26)22-31)27-12-10-25(11-13-27)21-30-17-14-24(15-18-30)20-23-6-2-1-3-7-23/h1-13,24H,14-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDPSMRUGBYGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3=CC=C(C=C3)C(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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